molecular formula C14H10Cl3NO B195794 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide CAS No. 15308-01-7

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide

Cat. No.: B195794
CAS No.: 15308-01-7
M. Wt: 314.6 g/mol
InChI Key: BPEUHDIEZQWRGC-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide is a chemical compound with the molecular formula C14H10Cl3NO. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of three chlorine atoms and an acetamide group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide typically involves the reaction of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with phenylamine to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or toluene

    Reaction Time: 2-4 hours

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent quality and yield. The process involves:

    Raw Materials: 2,6-dichloroaniline, chloroacetyl chloride, phenylamine

    Catalysts: Pyridine or other suitable bases

    Purification: Crystallization or recrystallization from suitable solvents

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the acetamide group can yield corresponding amines.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), solvents like DMF or DMSO

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Major Products

    Substitution: N-(2,6-dichlorophenyl)-N-phenylacetamide derivatives

    Oxidation: N-oxides of this compound

    Reduction: Corresponding amines

Scientific Research Applications

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide can be compared with similar compounds such as:

  • 2-Chloro-N-(2,6-dimethylphenyl)-N-phenylacetamide
  • 2-Chloro-N-(2,6-dichlorophenyl)acetamide

Uniqueness

  • Chlorine Substitution: The presence of three chlorine atoms provides unique reactivity and properties.
  • Biological Activity: Exhibits distinct biological activities compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable tool in research and industry.

Properties

IUPAC Name

2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO/c15-9-13(19)18(10-5-2-1-3-6-10)14-11(16)7-4-8-12(14)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEUHDIEZQWRGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10165215
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15308-01-7
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15308-01-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015308017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10165215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.757
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-CHLORO-N-(2,6-DICHLOROPHENYL)-N-PHENYLACETAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is the reversal of elution order important in preparative chromatography, particularly for compounds like Diclofenac and its impurity 2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide?

A1: In preparative chromatography, the goal is to separate and purify compounds at a larger scale. When dealing with a major component (like Diclofenac) and a minor impurity (like this compound), achieving a reversal of elution order, where the minor component elutes first, can be advantageous. This is because it allows for easier collection of the purified major component and minimizes the risk of cross-contamination []. The study investigates how changing chromatographic conditions can influence the elution order of these compounds, ultimately impacting the efficiency and purity of the final product.

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